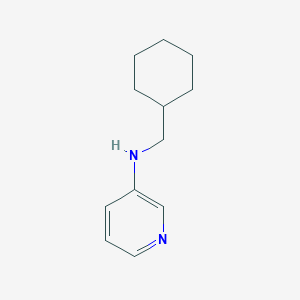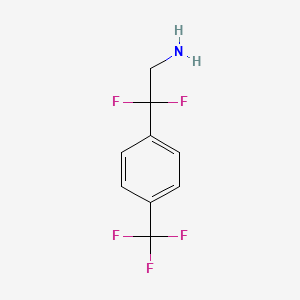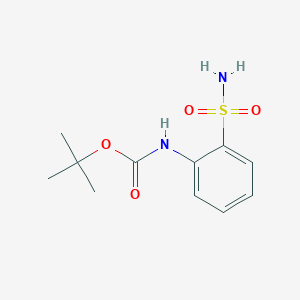
tert-Butyl (2-sulfamoylphenyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl N-(2-sulfamoylphenyl)carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. This particular compound is characterized by the presence of a tert-butyl group, a sulfamoylphenyl group, and a carbamate linkage.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-sulfamoylphenyl)carbamate typically involves the reaction of tert-butyl carbamate with 2-sulfamoylphenyl isocyanate. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products .
化学反応の分析
Types of Reactions:
Oxidation: tert-Butyl N-(2-sulfamoylphenyl)carbamate can undergo oxidation reactions, particularly at the sulfamoyl group, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can target the carbamate linkage, converting it into the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Sulfonic acid derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted carbamates depending on the nucleophile used.
科学的研究の応用
Chemistry: In organic synthesis, tert-butyl N-(2-sulfamoylphenyl)carbamate is used as a protecting group for amines. It can be easily installed and removed under mild conditions, making it valuable in multi-step synthesis .
Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of prodrugs. The carbamate linkage can be hydrolyzed in vivo to release the active drug molecule.
Industry: In the pharmaceutical industry, tert-butyl N-(2-sulfamoylphenyl)carbamate is used in the synthesis of various drug intermediates. Its stability and ease of removal make it a preferred choice for protecting amine functionalities during drug synthesis .
作用機序
The mechanism of action of tert-butyl N-(2-sulfamoylphenyl)carbamate primarily involves its role as a protecting group. The carbamate linkage is stable under a variety of conditions but can be selectively cleaved using strong acids or bases. This selective cleavage allows for the controlled release of the protected amine, facilitating subsequent chemical transformations .
類似化合物との比較
tert-Butyl carbamate: Used as a protecting group for amines, similar to tert-butyl N-(2-sulfamoylphenyl)carbamate.
Carboxybenzyl carbamate: Another protecting group for amines, which can be removed using catalytic hydrogenation.
Fluorenylmethoxycarbonyl carbamate: Used in peptide synthesis, removed with an amine base.
Uniqueness: tert-Butyl N-(2-sulfamoylphenyl)carbamate is unique due to the presence of the sulfamoylphenyl group, which imparts additional reactivity and potential for further functionalization. This makes it a versatile intermediate in organic synthesis and drug development .
特性
分子式 |
C11H16N2O4S |
|---|---|
分子量 |
272.32 g/mol |
IUPAC名 |
tert-butyl N-(2-sulfamoylphenyl)carbamate |
InChI |
InChI=1S/C11H16N2O4S/c1-11(2,3)17-10(14)13-8-6-4-5-7-9(8)18(12,15)16/h4-7H,1-3H3,(H,13,14)(H2,12,15,16) |
InChIキー |
GNBKXFYQUGBXEQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC1=CC=CC=C1S(=O)(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



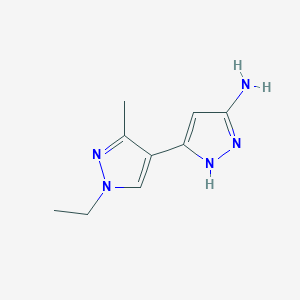
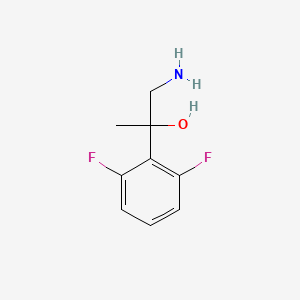
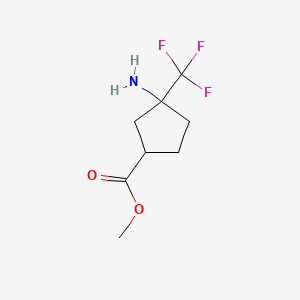
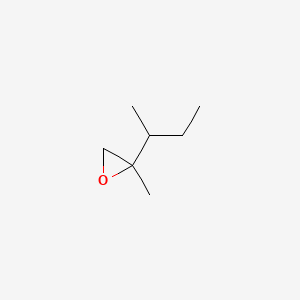

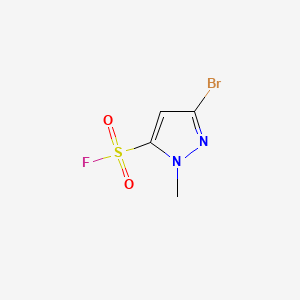
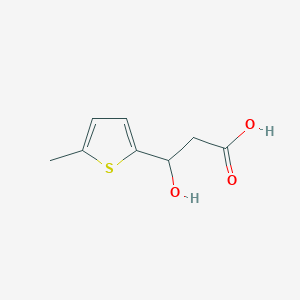
![Ethyl 2-ethyl-6-methyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13528758.png)
